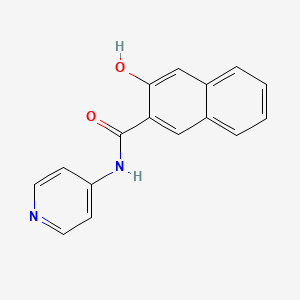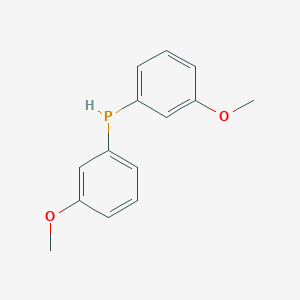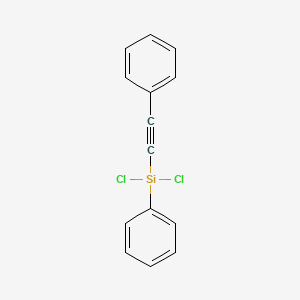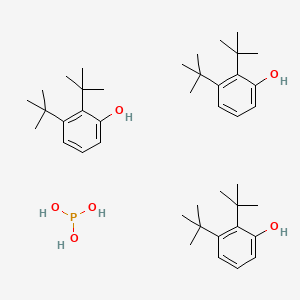
2,3-Ditert-butylphenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Ditert-butylphenol;phosphorous acid is a compound that combines the structural features of both phenols and phosphorous acids Phenols are known for their aromatic ring bonded to a hydroxyl group, while phosphorous acids contain phosphorus in a lower oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Ditert-butylphenol;phosphorous acid typically involves the reaction of 2,3-Ditert-butylphenol with phosphorous acid under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Ditert-butylphenol;phosphorous acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phosphorous acid moiety can be reduced to form phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols .
Wissenschaftliche Forschungsanwendungen
2,3-Ditert-butylphenol;phosphorous acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3-Ditert-butylphenol;phosphorous acid exerts its effects involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The phenolic group is primarily responsible for its antioxidant activity, while the phosphorous acid moiety may interact with various molecular targets and pathways involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Ditert-butylphenol: Another phenolic compound with similar antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: A related compound used as an antioxidant and stabilizer in various applications.
Uniqueness
Its dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
125559-66-2 |
|---|---|
Molekularformel |
C42H69O6P |
Molekulargewicht |
701.0 g/mol |
IUPAC-Name |
2,3-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(15)12(10)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
InChI-Schlüssel |
OFOIVYHRTUVHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


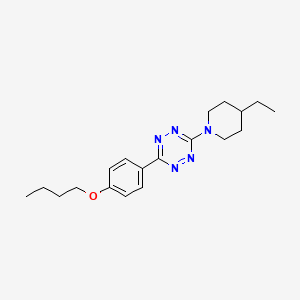

![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
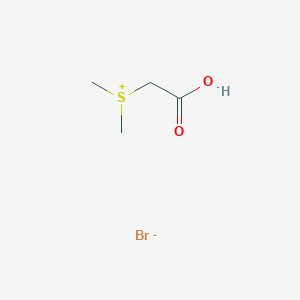


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
